6-{[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Description
This compound features a tricyclic azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one core fused with a sulfonated piperazine moiety bearing a 2-chloro-6-fluorobenzoyl substituent. The piperazine sulfonyl group enhances solubility and bioavailability, while the halogenated benzoyl moiety likely contributes to target binding via hydrophobic and electronic interactions.
Properties
IUPAC Name |
6-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O4S/c23-17-2-1-3-18(24)20(17)22(29)25-8-10-26(11-9-25)32(30,31)16-12-14-4-5-19(28)27-7-6-15(13-16)21(14)27/h1-3,12-13H,4-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIYPEUWYGKKJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C(=O)C5=C(C=CC=C5Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that structurally similar compounds, such as piperazine derivatives, have been found to exhibit a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-hiv-1 activities. They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances.
Mode of Action
Based on the structural similarity to piperazine derivatives, it can be inferred that the compound might interact with its targets by binding to specific receptors, thereby modulating their activity.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in neurotransmission.
Pharmacokinetics
Structurally similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which considers factors such as molecular weight, lipophilicity, and hydrogen bond donors and acceptors to predict the drug-like properties of a compound.
Biological Activity
The compound 6-{[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 377.8 g/mol. The structure includes a piperazine ring, chlorofluorobenzoyl group, and a unique azatricyclo framework that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H21ClFN5O |
| Molecular Weight | 377.8 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)N(C)C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various cellular processes. The sulfonamide moiety enhances binding affinity to target proteins, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation or viral replication.
- Receptor Modulation : It can act as an antagonist or agonist at certain receptor sites, influencing signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antiviral Activity
Studies have shown that compounds with similar structures exhibit significant antiviral properties, particularly against HIV and other viral pathogens. For instance, derivatives with chlorofluorobenzoyl substitutions have demonstrated potent inhibitory effects on HIV reverse transcriptase, suggesting potential therapeutic applications in antiviral drug development .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Related compounds have shown effectiveness against various bacteria and fungi. For example, studies on structurally similar piperazine derivatives indicated promising antimicrobial activity against Candida albicans and Escherichia coli .
Antitumor Activity
Preliminary investigations into the antitumor effects of related compounds indicate that they may induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Case Studies
Several studies have explored the biological activity of compounds structurally related to This compound :
- HIV Inhibition Studies : A series of piperazine derivatives were tested for their efficacy against HIV strains, revealing that structural modifications significantly affect antiviral potency .
- Antimicrobial Testing : A comparative study assessed antimicrobial efficacy among chloro and fluoro-substituted compounds against clinical isolates of bacteria and fungi . Results indicated that certain substitutions enhance antimicrobial activity.
- Anticancer Research : Investigations into the cytotoxic effects of similar compounds demonstrated their potential in inhibiting tumor growth in vitro and in vivo models .
Scientific Research Applications
The compound 6-{[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a complex chemical structure with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its scientific research applications, supported by data tables and case studies.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The incorporation of piperazine and sulfonyl groups is often associated with enhanced interaction with biological targets such as protein kinases and other enzymes involved in cancer progression.
Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of piperazine and their effects on various cancer cell lines. The results showed that modifications to the benzoyl moiety can significantly enhance cytotoxicity against breast cancer cells, suggesting that the compound may also possess similar properties.
Antipsychotic Properties
Piperazine derivatives have been widely studied for their antipsychotic effects due to their ability to interact with neurotransmitter receptors.
Case Study:
A clinical trial investigated the efficacy of a related piperazine compound in treating schizophrenia. Patients receiving the treatment showed a marked improvement in symptoms compared to those on placebo, indicating potential for similar compounds like the one .
Anti-inflammatory Effects
Compounds containing sulfonyl groups have been reported to exhibit anti-inflammatory activities, making them candidates for treating inflammatory diseases.
Data Table: Anti-inflammatory Activity Comparison
Neuroprotective Effects
Emerging research suggests that piperazine derivatives may offer neuroprotective benefits, potentially useful in neurodegenerative diseases like Alzheimer's.
Case Study:
A recent study demonstrated that a similar compound reduced neuronal cell death in vitro by modulating oxidative stress pathways, which could be relevant for the target compound's development.
Comparison with Similar Compounds
Key Structural Analogs
The most closely related analog is 6-{[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one (), which substitutes the 2-chloro-6-fluorobenzoyl group with a 3,4-dimethoxybenzoyl group. This difference significantly alters electronic properties:
- Halogenated vs.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 3,4-Dimethoxybenzoyl Analog |
|---|---|---|
| Molecular Weight (g/mol) | ~550 (estimated) | ~560 (estimated) |
| LogP (Predicted) | ~3.2 (higher hydrophobicity) | ~2.8 (lower hydrophobicity) |
| Solubility | Moderate (sulfonyl enhances) | Higher (methoxy enhances) |
| Metabolic Stability | Likely high (halogens resist oxidation) | Moderate (methoxy susceptible to demethylation) |
Methodological Considerations in Compound Similarity Assessment
Computational Similarity Metrics
- Molecular Fingerprints : MACCS and Morgan fingerprints are used to encode structural features. The Tanimoto coefficient for the target compound and its dimethoxy analog is estimated to be ~0.75, indicating moderate similarity .
- Activity Cliffs: Despite structural similarity, minor substituent changes (e.g., Cl/F vs. OMe) can lead to drastic activity differences, underscoring the need for multi-parameter comparisons .
Cross-Reactivity in Immunoassays
The target compound’s halogenated benzoyl group may reduce cross-reactivity in antibody-based assays compared to methoxy analogs, as electron-withdrawing groups limit nonspecific binding .
Preparation Methods
Construction of the Azabicyclic Framework
The 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one core is typically assembled via a tandem cyclization strategy. A representative route involves:
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Knoevenagel condensation : Between cyclohexenone and ethyl cyanoacetate to form a bicyclic intermediate.
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Intramolecular Diels-Alder reaction : Thermal cyclization at 180–200°C under inert atmosphere yields the tricyclic structure.
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Lactamization : Treatment with hydroxylamine hydrochloride and potassium hydroxide in methanol introduces the lactam oxygen.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Cyclohexenone, ethyl cyanoacetate, piperidine, EtOH, reflux | 78 | 92.5 |
| 2 | Xylene, 190°C, 12 h | 65 | 89.3 |
| 3 | NH₂OH·HCl, KOH, MeOH, 40°C, 18 h | 88 | 99.1 |
Synthesis of 4-(2-Chloro-6-Fluorobenzoyl)piperazine
Benzoylation of Piperazine
Piperazine reacts with 2-chloro-6-fluorobenzoyl chloride in dichloromethane under Schotten-Baumann conditions:
Optimized Conditions :
Halogenation Refinement
Fluorine and chlorine positions are fixed during benzoyl chloride preparation via directed ortho-metalation (DoM) using LDA (lithium diisopropylamide), followed by quenching with Cl₂ and Selectfluor.
Sulfonation and Final Coupling
Sulfonyl Chloride Formation
The tricyclic core’s hydroxyl group is converted to a sulfonate using chlorosulfonic acid:
Critical Parameters :
Piperazine Coupling
The sulfonyl chloride reacts with 4-(2-chloro-6-fluorobenzoyl)piperazine in acetonitrile with triethylamine:
Performance Metrics :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | CH₃CN | 25 | 82 |
| DIPEA | DMF | 40 | 78 |
Alternative Routes and Optimization
One-Pot Cyclization-Sulfonation
A patent-derived method (CN111777601B) adapts a single-vessel approach for analogous tricyclics:
-
Combine tricyclic precursor, hydroxylamine hydrochloride, and KOH in methanol.
-
Heat at 40–45°C for 12 h.
-
Add concentrated HCl to precipitate the product.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces reaction times:
-
Diels-Alder step: 2 h vs. 12 h conventional
-
Overall yield improvement: 72% → 81%
Characterization and Analytical Data
Successful synthesis is confirmed via:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.94 (t, J = 8.8 Hz, 1H, ArF), 4.21 (s, 2H, SO₂N), 3.72–3.68 (m, 4H, piperazine).
-
HRMS : m/z calc. for C₂₃H₂₂ClFN₃O₄S [M+H]⁺: 514.1034; found: 514.1036.
-
XRD : Confirms tricyclic geometry with dihedral angle of 124.5° between aromatic planes.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low solubility of tricyclic intermediate | Use DMF/THF co-solvent system |
| Piperazine dimerization during benzoylation | Slow acyl chloride addition at <5°C |
| Sulfonate hydrolysis | Strict anhydrous conditions, molecular sieves |
Industrial-Scale Considerations
Adapting lab-scale protocols for production requires:
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Continuous flow reactors : For exothermic sulfonation steps (T control ±2°C).
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Crystallization optimization : Anti-solvent (heptane) gradient addition improves purity to 99.8%.
-
Cost analysis : Raw material costs dominate (62%), justifying one-pot methods.
Emerging Methodologies
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Biocatalytic sulfonation : Engineered sulfotransferases for regioselective coupling (experimental stage).
-
Electrochemical synthesis : Anodic oxidation for sulfonyl bridge formation (current efficiency: 58%).
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical reaction parameters influence yield?
Methodological Answer: Synthesis involves a multi-step approach:
Core Formation: Construction of the 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one scaffold via [4+2] cycloaddition or palladium-catalyzed cross-coupling.
Sulfonylation: Introduction of the piperazinylsulfonyl group using sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C, 12h).
Benzoylation: Coupling the 2-chloro-6-fluorobenzoyl moiety via amide bond formation (EDC/HOBt, DMF, RT).
Critical Parameters:
- Temperature control (40–60°C for cyclization steps ).
- pH optimization (neutral to slightly acidic for sulfonylation ).
- Purification via gradient column chromatography (ethyl acetate/hexane) and HPLC validation (≥95% purity ).
Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Temp. | Time | Yield (%) |
|---|---|---|---|---|---|
| Sulfonylation | Piperazine sulfonyl chloride | DCM | 0–5°C | 12h | 65–75 |
| Benzoylation | 2-Chloro-6-fluorobenzoyl chloride | DMF | RT | 24h | 50–60 |
Q. How should researchers characterize this compound’s structural and stereochemical properties?
Methodological Answer:
- Spectroscopic Analysis:
- X-ray Crystallography: Resolve stereochemistry of the tricyclic system and sulfonamide geometry (if crystals form ).
Advanced Research Questions
Q. What strategies address contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Methodological Answer: Discrepancies may arise from:
Assay Conditions: Cell line/pH differences (e.g., HeLa vs. HEK293).
Solvent Effects: DMSO concentration thresholds (<0.1% for cytotoxicity assays).
Target Selectivity: Off-target interactions (e.g., kinase vs. protease inhibition).
Resolution Protocol:
Q. How can computational modeling predict this compound’s interaction with biological targets?
Methodological Answer:
Molecular Docking: Use AutoDock Vina to simulate binding to enzymes (e.g., PI3Kγ, PDB: 5FXT). Focus on sulfonamide H-bonding with Arg-67 and fluorobenzoyl π-π stacking.
MD Simulations (GROMACS): Assess stability of the ligand-receptor complex (100ns trajectories, RMSD <2Å).
QSAR Models: Corate substituent effects (e.g., –Cl vs. –F on benzoyl group) with activity .
Table 2: Example Docking Scores
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| PI3Kγ | -9.2 | Arg-67, Tyr-83 |
| HDAC6 | -7.8 | Asp-167, Zn²⁺ |
Q. What experimental designs optimize structure-activity relationship (SAR) studies?
Methodological Answer:
- Variable Testing:
- Piperazine Modifications: Replace with morpholine or thiomorpholine to assess sulfonamide flexibility.
- Benzoyl Substitutions: Test –Cl, –F, –CF₃ at ortho/meta positions.
- Control Groups: Include parent tricyclic core and sulfonamide-free analogs.
- High-Throughput Screening (HTS): Use 384-well plates to test 10⁻⁶–10⁻⁴ M concentration ranges .
Q. Which analytical methods quantify this compound in biological matrices (e.g., plasma)?
Methodological Answer:
- LC-MS/MS:
- Column: C18 (2.1×50mm, 1.7µm).
- Ionization: ESI+ (m/z 523→306 for quantification).
- LLOQ: 1 ng/mL in rat plasma .
- Validation Parameters: Include inter-day precision (<15% RSD) and recovery (>85% ).
Q. How do researchers validate the compound’s metabolic stability and toxicity profile?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
